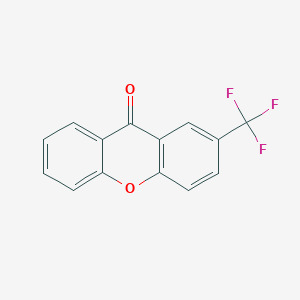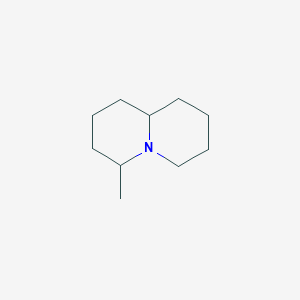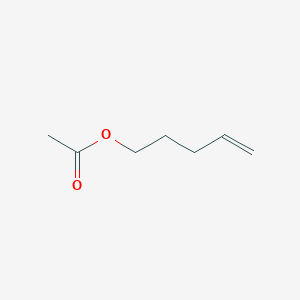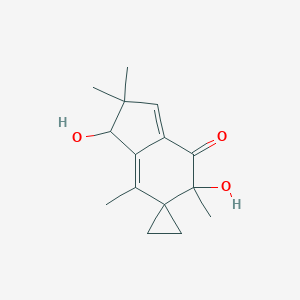
Illudin M
Vue d'ensemble
Description
Synthesis Analysis
The sesquiterpene illudin M was first isolated from the culture broth of Omphalotus olearius mushrooms . After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, it can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane and thereby induce apoptotic cell death .Molecular Structure Analysis
Illudin M has a chemical formula of C15H20O3, an exact mass of 248.14, and a molecular weight of 248.320 . It is characterized by a spirocyclopropyl-substituted fused 6,5-bicyclic ring system .Chemical Reactions Analysis
Illudin M is known to alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death . It has been observed to kill malignant glioma cells as well as primary neurons and astrocytes at similarly low concentrations .Physical And Chemical Properties Analysis
Illudin M is a fungal secondary metabolite with a characteristic spirocyclopropyl-substituted fused 6,5-bicyclic ring system . It exhibits diverse pharmacophores with a high degree of structural complexity .Applications De Recherche Scientifique
Antitumor Effects
Illudin M has been found to have antitumor effects . It is particularly effective in killing malignant glioma cells . However, it also affects primary neurons and astrocytes at similarly low concentrations . The fungal metabolite illudin M is indiscriminately cytotoxic in cancer and non-malignant cells .
Brain Tumor Models
A new retinoate of the fungal cytotoxin Illudin M has shown promising results in brain tumor models . The ester of Illudin M was distinctly more cytotoxic in highly dedifferentiated U87 glioma cells than in neurons . This suggests that Illudin M retinoate could be a promising drug candidate for brain tumors .
Selective Toxicity for Myelocytic Leukemia
The illudins, including Illudin M, show selective toxicity for myelocytic leukemia and other carcinoma cells . This makes them potential candidates for targeted cancer therapies .
Anticancer Agents
Illudin M and its derivatives have been used as base molecules for the development of new anticancer agents . They have shown strong activity against some resistant tumor cell lines . A semisynthetic derivative of illudin S (Irofulven) has even entered phase II clinical trials for the treatment of castration-resistant metastatic prostate cancer .
Improved Therapeutic Index
Several semisynthetic Illudin M derivatives have shown an increased in vitro selectivity and improved therapeutic index against certain tumor cell lines . This has encouraged further investigation into the potential of Illudin M as a therapeutic agent .
Production Process Optimization
There has been significant work done on the optimization of the production process for Illudin M . This is to ensure a sustainable supply of the natural compound, which is produced by Basidiomycota of the genus Omphalotus . This is crucial for supporting medicinal chemistry studies and future preclinical and clinical development .
Mécanisme D'action
Target of Action
Illudin M, a fungal sesquiterpene, primarily targets DNA, RNA, and proteins . It is known to be indiscriminately cytotoxic in both cancer and non-malignant cells .
Mode of Action
Illudin M interacts with its targets through a unique activation mechanism. After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, Illudin M can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death .
Biochemical Pathways
The biochemical pathways affected by Illudin M are primarily related to DNA synthesis/replication, cell arrest, and induction of apoptosis . The compound’s reactivity towards nucleophiles is facilitated by a unique activation mechanism to form electrophilic intermediates that react with bionucleophiles, such as DNA bases .
Pharmacokinetics
It is known that illudin m is a base molecule for the development of new anticancer agents due to its strong activity against some resistant tumor cell lines . Semisynthetic derivatives of Illudin M have shown increased in vitro selectivity and improved therapeutic index against certain tumor cell lines .
Result of Action
Illudin M has been found to kill malignant glioma cells as well as primary neurons and astrocytes at similarly low concentrations . It destroys their microtubule and glial fibrillary acidic protein (GFAP) networks . Its indiscriminate toxicity has prevented clinical applications .
Action Environment
The action of Illudin M can be influenced by environmental factors. For instance, the production of Illudin M by Basidiomycota of the genus Omphalotus can be optimized by controlling growth of biomass with a carefully timed pH-shift combined with an improved precursor-feeding strategy . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and nutrient availability.
Safety and Hazards
Orientations Futures
Illudin M derivatives have shown improved in vitro selectivity towards cancer cells, encouraging further investigation . This requires a stable supply of the precursor, which is produced by Basidiomycota of the genus Omphalotus . A robust biotechnological process has been developed to deliver illudin M in quantities sufficient to support medicinal chemistry studies and future preclinical and clinical development .
Propriétés
IUPAC Name |
(1S,5R)-1,5-dihydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMDIQLUNODCTG-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031276 | |
| Record name | Illudin M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Illudin M | |
CAS RN |
1146-04-9 | |
| Record name | Illudin M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Illudin M | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Illudin M | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Illudin M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILLUDIN M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ASO6A4L61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



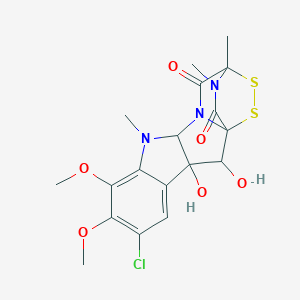
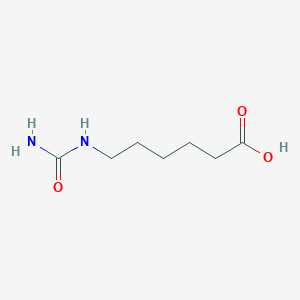

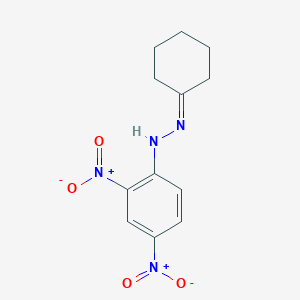
![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
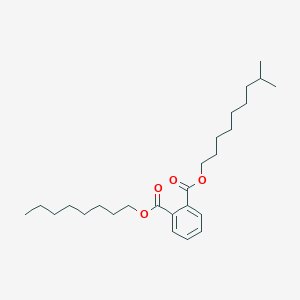
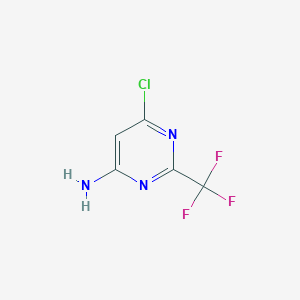
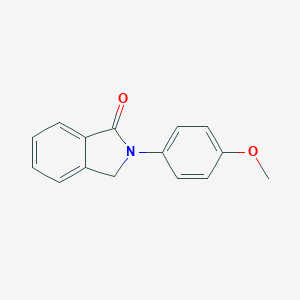
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
